BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical properties of 2-Amino-
1H-pyrrole-3-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Cat. No.: B1322458

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-1H-pyrrole-
3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-1H-pyrrole-3-carbonitrile is a heterocyclic organic compound featuring a pyrrole ring
substituted with both an amino and a nitrile functional group. This arrangement of functional
groups makes it a versatile building block, or "scaffold,” in medicinal chemistry and materials
science. The electron-rich pyrrole core, combined with the nucleophilic amino group and the
electrophilic nitrile group, provides multiple reactive sites for chemical modification.

In recent years, derivatives of this compound have garnered significant attention as potential
therapeutic agents, particularly as inhibitors of metallo-B-lactamases (MBLSs).[1][2][3] MBLs are
enzymes produced by certain bacteria that confer resistance to a broad range of B-lactam
antibiotics, including last-resort carbapenems.[4] The development of effective MBL inhibitors is
a critical strategy to combat the growing threat of antibiotic resistance.[4][5] This guide provides
a comprehensive overview of the known physical, chemical, and spectroscopic properties of 2-
Amino-1H-pyrrole-3-carbonitrile, along with relevant experimental protocols and its role in
drug development.

Physical and Chemical Properties
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Quantitative data for the parent compound 2-Amino-1H-pyrrole-3-carbonitrile is primarily
based on computational predictions, as extensive experimental characterization is not widely
available in the literature. The data for derivatives, where available, is provided for context.

Table 1: Physical and Chemical Properties of 2-Amino-1H-pyrrole-3-carbonitrile

Property Value Source
2-amino-1H-pyrrole-3-

IUPAC Name . [6]
carbonitrile

Molecular Formula CsHsN3 [6]

Molecular Weight 107.11 g/mol [6]

CAS Number 755753-61-8 [6]

Appearance Solid (predicted) -

) ) >300 °C (for 2-amino-5-chloro

Melting Point o [7]

derivative)
N _ 393.4 + 27.0 °C at 760 mmHg

Boiling Point ) -
(Predicted)

Density 1.29 + 0.1 g/cm? (Predicted) -

pKa 17.43 + 0.50 (Predicted) -

LogP (XLogP3-AA) 0.6 [6]

Topological Polar Surface Area  65.6 A2 [6]

Hydrogen Bond Donors 2 [6]

Hydrogen Bond Acceptors 3 [6]

Rotatable Bonds 1 [6]

Spectroscopic Properties

Detailed experimental spectra for the parent compound are not readily available. The following
data is predicted based on the known spectroscopic behavior of pyrrole derivatives and general
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principles of spectroscopy.[8][9][10]

Table 2: Predicted Spectroscopic Data for 2-Amino-1H-pyrrole-3-carbonitrile

Spectroscopy Predicted Data

0 ~7.5-8.0 ppm (br s, 1H, N1-H), & ~6.5-6.8 ppm
'H NMR (m, 1H, H5), 8 ~5.8-6.2 ppm (m, 1H, H4), 8
~4.0-5.0 ppm (br s, 2H, NH2)

0 ~150-155 ppm (C2), 6 ~120-125 ppm (C5), &
13C NMR ~115-120 ppm (C=N), 6 ~105-110 ppm (C4), &
~85-90 ppm (C3)

~3450-3200 (N-H stretch, primary amine and
pyrrole), ~3100-3000 (aromatic C-H stretch),

FT-IR (cm™1)
~2230-2210 (C=N stretch), ~1650-1550 (C=C
stretch, aromatic), ~1300-1200 (C-N stretch)
Expected [M]* at m/z = 107. Key fragments may
Mass Spectrometry (El) include loss of HCN (m/z = 80) and subsequent

ring fragmentation.[8]

Experimental Protocols
Synthesis Protocol: Thorpe-Ziegler Cyclization

A common and effective method for synthesizing substituted 2-aminopyrrole-3-carbonitriles
involves the reaction of an a-aminoacetonitrile with a compound containing an activated
methylene group, such as malononitrile, often proceeding via a Thorpe-Ziegler type cyclization.
The following is a representative protocol adapted from general procedures for similar
compounds.[11][12]

Workflow for Synthesis
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Step 1: Preparation of Iminonitrile Intermediate

- o Malononitrile Dimer
Aminoacetonitrile (or equivalent a,B-unsaturated nitrile)

i '

Base (e.g., NaOEt) in Ethanol

tir at RT

Iminonitrile Intermediate

Step 2: Intramolecular Cyclization

Iminonitrile Intermediate

:

Heat in appropriate solvent

Thorpe-Ziegler Cyclization

2-Amino-1H-pyrrole-3-carbonitrile
(Crude Product)

Step 3: Work-up and Purification

Crude Product

:

Acid-Base Extraction

,

Recrystallization or
Column Chromatography

:

Pure Product
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Antibiotic Resistance Pathway

. bioti Bacterial Survival
—> Inactive Antibiotic (Resistance)

Metallo-B-Lactamase

(MBL,

B-Lactam Antibiotic Substrate

Inhibition Pathway

“*~__Inhibitor Blocks Pathway
Ry Inhibited MBL

. -~
Binds to Effective Antibiotic Bacterial Death
Active Site
2-Aminopyrrole Derivative
(MBL Inhibitor)

2-Aminopyrrole-3-carbonitrile
Scaffold

Key Structural Features

C3-Nitrile Group C2-Amino Group N1-Substituent C4/C5-Substituents

determines determines determines determines

Impact on MBL Inhibitio

Modulatable Site Modulates Potency Important

Essential for Potency (Acylation can increase potency) (e.g., N-benzyl is important) (Bulky groups enhance binding)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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